molecular formula C25H22CoO3P+ B14446831 CID 71402069 CAS No. 73906-13-5

CID 71402069

Cat. No.: B14446831
CAS No.: 73906-13-5
M. Wt: 460.3 g/mol
InChI Key: LQRIXRKKKLXRQB-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 71402069” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 71402069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71402069 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71402069 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 71402069 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison involves analyzing the chemical properties, reactivity, and applications of these compounds to understand the distinct features of this compound .

Properties

CAS No.

73906-13-5

Molecular Formula

C25H22CoO3P+

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C25H22O3P.Co/c1-25(2,3)29(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-15-14-19(16-26)22(17-27)23(24)18-28;/h4-15,24H,1-3H3;/q+1;

InChI Key

LQRIXRKKKLXRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[P+](C1C=CC(=C=O)C(=C=O)C1=C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co]

Origin of Product

United States

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